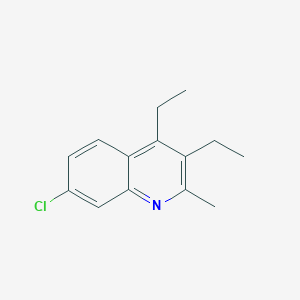

7-Chloro-3,4-diethyl-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16ClN |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

7-chloro-3,4-diethyl-2-methylquinoline |

InChI |

InChI=1S/C14H16ClN/c1-4-11-9(3)16-14-8-10(15)6-7-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

LGTBHANDDBTUBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1CC)Cl)C |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 7 Chloro 3,4 Diethyl 2 Methylquinoline

Electrophilic and Nucleophilic Substitution Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system possesses a dual nature in substitution reactions. The benzene (B151609) portion (carbocycle) is more susceptible to electrophilic attack, while the pyridine (B92270) portion (heterocycle) is prone to nucleophilic substitution. youtube.comresearchgate.net

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on quinoline typically occur on the benzene ring, favoring positions 5 and 8. researchgate.netquimicaorganica.org In 7-Chloro-3,4-diethyl-2-methylquinoline, the directing effects of the substituents must be considered. The C7-chloro group is an electron-withdrawing group that deactivates the ring but directs incoming electrophiles to the ortho and para positions (C6 and C8). Conversely, the alkyl groups on the pyridine ring exert a weak electron-donating effect, slightly activating the entire quinoline system.

The substitution pattern is therefore a result of these competing influences. Attack at C5 and C8 is generally favored electronically for the quinoline nucleus. quimicaorganica.org However, the C4-ethyl group may impart steric hindrance at the C5 position. The C7-chloro group deactivates the ring but directs electrophiles to C6 and C8. Consequently, electrophilic attack is most probable at the C8 and C6 positions. Common electrophilic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Substitution

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| C5 | Electronically favored by quinoline nucleus | Potentially hindered by C4-ethyl group | Moderate |

| C6 | Activated (para to C7-Cl directing effect) | Low | High |

| C8 | Electronically favored; Activated (ortho to C7-Cl) | Low | High |

Nucleophilic Aromatic Substitution:

The pyridine ring in quinoline is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C2 and C4 positions. youtube.comresearchgate.net However, in the title compound, these positions are already substituted with methyl and ethyl groups, respectively. Direct displacement of these alkyl groups by nucleophiles is not a feasible pathway under standard conditions.

Nucleophilic substitution can be facilitated by first activating the ring through N-oxidation. mdpi.commdpi.com Reaction of the quinoline with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) would yield the corresponding N-oxide. This modification significantly activates the C2 and C4 positions towards nucleophilic attack, potentially allowing for functionalization at these sites. mdpi.comrsc.org The chloro group at the C7 position is on the benzene ring and is generally unreactive toward nucleophiles unless under harsh conditions or via transition-metal-catalyzed processes.

Functional Group Interconversions on the Ethyl and Methyl Side Chains

The alkyl substituents on the quinoline core offer additional sites for chemical modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton. solubilityofthings.comfiveable.me

Reactions of the C2-Methyl Group: The methyl group at the C2 position is particularly reactive due to the acidifying influence of the adjacent heterocyclic nitrogen atom. It can undergo a variety of transformations:

Condensation Reactions: It can react with aromatic aldehydes in the presence of an acid catalyst (like acetic anhydride) to form 2-styrylquinoline derivatives. nih.gov

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid (quinoline-2-carboxylic acid) using strong oxidizing agents.

Halogenation: Radical halogenation can introduce one or more halogen atoms onto the methyl group, creating versatile synthetic intermediates.

Reactions of the C3 and C4-Ethyl Groups: The ethyl groups are generally less reactive than the C2-methyl group. However, the benzylic-like protons on the carbon atom attached to the quinoline ring can be targeted for oxidation or halogenation under more forcing conditions.

Interactive Data Table: Potential Transformations of Alkyl Side Chains

| Substituent | Reagent/Condition | Product Type |

| C2-Methyl | Aromatic Aldehyde / Acetic Anhydride | (E)-7-chloro-3,4-diethyl-2-styrylquinoline |

| C2-Methyl | KMnO₄ or SeO₂ | 7-chloro-3,4-diethylquinoline-2-carboxylic acid |

| C2-Methyl | N-Bromosuccinimide (NBS) / Light | 2-(bromomethyl)-7-chloro-3,4-diethylquinoline |

| C3/C4-Ethyl | Strong Oxidation (e.g., CrO₃) | Ketone or Carboxylic acid (ring cleavage possible) |

Strategies for Expanding Molecular Diversity from the Core Structure

Building upon the this compound scaffold can generate libraries of novel compounds with potentially interesting properties. Key strategies involve leveraging the existing functional groups, particularly the C7-chloro atom, for coupling reactions and constructing new fused ring systems. mdpi.commdpi.com

The chlorine atom at the C7 position is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.net

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base can be used to synthesize 7-aryl- or 7-heteroaryl-3,4-diethyl-2-methylquinolines. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the coupling of primary or secondary amines to the C7 position, yielding 7-aminoquinoline derivatives.

Sonogashira Coupling: The introduction of terminal alkynes at the C7 position can be achieved to produce 7-alkynylquinolines, which are versatile intermediates for further transformations.

Heck Coupling: Alkenes can be coupled at the C7 position to introduce vinyl groups.

Stille Coupling: Organostannanes can be used as coupling partners to form new C-C bonds.

Interactive Data Table: Examples of C7-Functionalization via Cross-Coupling

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Aryl-3,4-diethyl-2-methylquinoline |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP / NaOtBu | 7-Amino-3,4-diethyl-2-methylquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 7-Alkynyl-3,4-diethyl-2-methylquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 7-Vinyl-3,4-diethyl-2-methylquinoline |

Constructing additional rings onto the quinoline framework leads to the formation of polycyclic heterocyclic systems, a common motif in natural products and pharmaceuticals. researchgate.net

One effective strategy involves a two-step process of functionalization followed by cyclization. For instance, a Suzuki coupling could be used to introduce an ortho-functionalized aryl group at the C8 position (following an initial electrophilic functionalization if needed). An intramolecular cyclization could then form a new ring fused across the C7 and C8 positions.

Alternatively, annulation strategies can build rings onto the existing structure. A classic approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. mdpi.com To apply this to the title compound, one might first introduce an amino group at C8 (e.g., via nitration at C8 followed by reduction). Reaction of the resulting 8-aminoquinoline with a 1,3-dicarbonyl compound could then lead to the formation of a new heterocyclic ring fused to the 'a' face of the quinoline (at positions 7 and 8). Such strategies allow for the synthesis of complex systems like pyrimido[4,5-b]quinolines or other tetracyclic structures. researchgate.netnih.gov

Another approach could involve functionalizing the side chains. For example, selective oxidation of the C4-ethyl group to a ketone, followed by conversion of the C3-ethyl group into a suitable nucleophile or electrophile, could set the stage for an intramolecular cyclization to form a new five- or six-membered ring fused across the C3 and C4 positions.

Structure Activity Relationship Sar Studies of Substituted Quinoline Analogues

Impact of Halogen Substitution at C-7 on Pharmacological Properties

The presence of a halogen, specifically a chlorine atom, at the C-7 position of the quinoline (B57606) ring is a well-established determinant of pharmacological activity in numerous classes of therapeutic agents. The 7-chloroquinoline (B30040) moiety is a cornerstone in the development of various drugs, particularly antimalarials, and its influence is primarily attributed to its strong electron-withdrawing nature. nih.govresearchgate.netmesamalaria.org

This electronic effect is crucial for the activity of many 7-chloroquinoline derivatives. For instance, in the context of antimalarial 4-aminoquinolines, the electron-withdrawing C-7 chloro group lowers the basicity (pKa) of the quinoline ring nitrogen. This modulation of pKa is essential for the drug's ability to accumulate within the acidic digestive vacuole of the malaria parasite, a key step in its mechanism of action. mesamalaria.org Studies have shown that this substitution pattern is important for the inhibitory activity of certain quinoline analogues that function as efflux pump inhibitors in bacteria. acs.org

The pharmacological significance of the C-7 chlorine is not limited to antimalarials. A wide array of 7-chloroquinoline derivatives have been synthesized and investigated for diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.govtandfonline.com Research on 7-chloroquinoline hydrazones, for example, has identified them as potent anticancer agents against a broad panel of human cancer cell lines, demonstrating submicromolar growth inhibition values. nih.gov Similarly, other studies have highlighted the antifungal and antimalarial potential of various 7-chloroquinoline derivatives, confirming the importance of this structural feature for bioactivity. researchgate.nettandfonline.com The consistent appearance of the 7-chloroquinoline scaffold in potent biologically active molecules underscores its strategic importance in drug design. mesamalaria.orgnih.gov

Below is a data table summarizing the activities of various 7-chloroquinoline derivatives, illustrating the broad spectrum of pharmacological effects associated with this structural motif.

Influence of Alkyl Substituents at C-2, C-3, and C-4 on Biological Interactions

The methyl group at the C-2 position is a common feature in many quinoline-based compounds. Its presence can enhance binding affinity through favorable hydrophobic interactions within a receptor's binding pocket. For instance, studies on various quinoline derivatives have shown that a C-2 methyl group is a feature in compounds with notable biological activities. nih.gov The synthesis of 2,3,4-trisubstituted quinolines is an area of active research, indicating the pharmacological importance of substitution at these positions. researchgate.net

The presence of ethyl groups at both the C-3 and C-4 positions, as in 7-Chloro-3,4-diethyl-2-methylquinoline, introduces significant steric bulk. This steric hindrance can enforce a specific conformation on the molecule or on adjacent substituents, which may be crucial for achieving the correct orientation for binding to a biological target. The size and shape imparted by these diethyl groups can either enhance selectivity by preventing binding to off-target sites or, conversely, reduce activity if the bulkiness hinders access to the desired binding pocket. Research into highly substituted benzo[h]quinolines has demonstrated that such modifications can lead to potent bioactivities. nih.gov While not identical, the principles of steric influence from multiple substituents on an annelated pyridine (B92270) system are relevant. nih.gov

The combination of alkyl groups at these positions generally increases the lipophilicity of the molecule. This can affect its ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which can be a critical factor in its bioavailability and mechanism of action. Studies focusing on the synthesis of polyfunctionalized quinolines often explore variations in alkyl and aryl substituents to optimize these properties for improved therapeutic potential. eurekaselect.com

Conformational Dynamics and their Correlation with Observed Activities

The three-dimensional shape and flexibility—or conformational dynamics—of a molecule are critical to its ability to interact with specific biological targets. For a molecule like this compound, the alkyl substituents at positions C-2, C-3, and C-4 introduce a degree of conformational flexibility that is absent in the rigid, planar quinoline core.

The ethyl groups at C-3 and C-4 are particularly important in this regard. The carbon-carbon single bonds within these ethyl groups can rotate freely. This rotation allows the terminal methyl portions to sweep through a range of spatial positions, resulting in multiple low-energy conformations for the molecule. The specific preferred conformation, or an ensemble of conformations, can be influenced by the surrounding environment (e.g., in solution versus bound to a protein).

This conformational flexibility is directly linked to biological activity. A biological receptor often possesses a binding site with a highly specific three-dimensional geometry. A flexible ligand can adapt its shape to fit optimally within this site, a concept known as "induced fit." Therefore, the ability of the diethyl groups to orient themselves favorably can be a key determinant of binding affinity and, consequently, pharmacological potency. The bulkier group will generally try to occupy a more sterically favorable position, such as an equatorial position in a non-aromatic ring system, to minimize unfavorable interactions. youtube.com While the quinoline ring is aromatic and planar, the principle of minimizing steric clash by adopting specific conformations applies to its substituents.

Conversely, excessive flexibility can be detrimental. A molecule that can adopt too many conformations may have a high "entropic penalty" upon binding, as it loses its conformational freedom, which can weaken the binding interaction. Therefore, the degree of conformational freedom introduced by the C-2 methyl and C-3/C-4 diethyl groups represents a balance between the ability to adapt to a binding site and the energetic cost of restricting the molecule's movement.

Electronic and Steric Effects of Substituents on Molecular Recognition and Binding

Electronic Effects: The primary electronic influences come from the C-7 chloro group and the C-2, C-3, and C-4 alkyl groups.

C-7 Chloro Group: As a halogen, chlorine is an electron-withdrawing group. It pulls electron density away from the quinoline ring system through the inductive effect. This can make the aromatic system more electron-deficient, influencing its ability to participate in π-π stacking or cation-π interactions with a receptor. This modulation of the ring's electronic structure is a key factor in the activity of many quinoline derivatives. nih.govresearchgate.net

Steric Effects: Steric effects relate to the size and shape of the substituents and how they influence the molecule's ability to fit into a binding site.

C-2 Methyl Group: The methyl group at C-2 adds bulk near the heterocyclic nitrogen atom. This can influence how the nitrogen atom interacts with target residues, for example, by sterically hindering the formation of a hydrogen bond.

The interplay of these electronic and steric factors is fundamental to the structure-activity relationship. The electron-withdrawing chlorine at C-7 and the electron-donating, sterically bulky alkyl groups at C-2, C-3, and C-4 create a unique chemical entity whose specific pharmacological profile is a direct consequence of these combined properties.

Biological Activity and Mechanistic Investigations of 7 Chloro 3,4 Diethyl 2 Methylquinoline Derivatives in Preclinical Models

Anti-infective Research Pathways

Derivatives of the 7-chloroquinoline (B30040) nucleus have been a focal point of anti-infective research for decades, owing to the success of compounds like chloroquine (B1663885). The introduction of alkyl groups at the 2, 3, and 4 positions of this scaffold has been explored to modulate activity, selectivity, and resistance profiles.

Antibacterial Action and Underlying Molecular Mechanisms

The antibacterial potential of quinoline (B57606) derivatives is well-established, with the broader class of quinolones being a prominent example of their clinical application. Research into substituted quinolines has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. For instance, studies on various 7-chloroquinoline derivatives have reported antibacterial efficacy. researchgate.net The primary mechanism of action for many quinoline-based antibacterials involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death. While specific studies on 7-chloro-3,4-diethyl-2-methylquinoline are limited, research on analogous 7-chloroquinoline derivatives provides a strong basis for their potential antibacterial action through similar molecular mechanisms.

Table 1: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good (12.00 ± 0.00 mm inhibition zone) | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | Good (11.00 ± 0.04 mm inhibition zone) | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | Good (11.00 ± 0.03 mm inhibition zone) | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | P. aeruginosa | Good (11.00 ± 0.03 mm inhibition zone) | researchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | Good (11.00 ± 0.02 mm inhibition zone) | researchgate.net |

Antimalarial Efficacy and Parasitic Target Modulation

The 7-chloroquinoline scaffold is famously associated with antimalarial drugs, most notably chloroquine. This has spurred extensive research into novel derivatives to combat the spread of drug-resistant Plasmodium falciparum strains. Numerous studies have demonstrated that modifications to the 4-amino side chain of the 7-chloroquinoline core can restore activity against resistant parasites. nih.gov The primary mechanism of action for chloroquine and related compounds is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which induces oxidative stress and parasite death.

Derivatives of 7-chloroquinoline have shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govbiointerfaceresearch.com For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have exhibited significant inhibitory activity, with some compounds proving more potent than the standard drug quinine. biointerfaceresearch.com The presence of the 7-chloro group is often considered crucial for this activity.

Table 2: Antimalarial Activity of Representative 7-Chloroquinoline Derivatives

| Compound Derivative | P. falciparum Strain | IC50 / MIC | Reference |

|---|---|---|---|

| 7-chloroquinoline-triazole hybrid | 3D7 (sensitive) | 1.49–13.49 µM (IC50) | future-science.com |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (3c) | Not specified | 0.18 µg/mL (MIC) | biointerfaceresearch.com |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (3d, 3e, 5a, 5f) | Not specified | 0.26 µg/mL (MIC) | biointerfaceresearch.com |

| Click-synthesized 7-chloroquinoline derivative (9) | Not specified | 11.92 µM (IC50) | semanticscholar.orgresearchgate.net |

Antitubercular Activity and Enzyme Inhibition Profiles

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with antimycobacterial properties. Specifically, 7-chloro-4-quinolinylhydrazone derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.netsscdt.org Several of these compounds have demonstrated significant minimum inhibitory concentrations (MIC), comparable to first-line drugs like ethambutol (B1671381) and rifampicin, while also being non-cytotoxic. nih.govsscdt.org

The proposed mechanisms of action for antitubercular quinolines include the inhibition of DNA gyrase, an essential enzyme for mycobacterial DNA replication. researchgate.net The structural features of the 7-chloroquinoline core are thought to contribute significantly to this inhibitory activity.

Table 3: Antitubercular Activity of 7-Chloro-4-quinolinylhydrazone Derivatives

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3f | H37Rv | 2.5 | nih.govsscdt.org |

| 3i | H37Rv | 2.5 | nih.govsscdt.org |

| 3o | H37Rv | 2.5 | nih.govsscdt.org |

| Ethambutol (Reference) | H37Rv | 3.12 | nih.govsscdt.org |

| Rifampicin (Reference) | H37Rv | 2.0 | nih.govsscdt.org |

Antifungal and Antiprotozoal Activities in In Vitro Models

The anti-infective spectrum of 7-chloroquinoline derivatives extends to fungal and other protozoal pathogens. Studies have shown that certain hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus exhibit antifungal activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. nih.gov For instance, 7-chloroquinolin-4-yl arylhydrazone derivatives have been evaluated for their in vitro antifungal activity against a panel of oral fungi, with some compounds showing MIC and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.net

In the realm of antiprotozoal research beyond malaria, novel derivatives of 7-chloroquinolin-4-amine (B103981) have been tested against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, demonstrating moderate activity. nih.gov

Table 4: Antifungal Activity of 7-Chloroquinoline Derivatives

| Compound Type | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-chloroquinolin-4-yl arylhydrazone (4a) | Candida and Rhodotorula spp. | 25 | researchgate.net |

| 7-chloroquinolin-4-yl arylhydrazone (4o) | Candida and Rhodotorula spp. | 32 | researchgate.net |

| Fluconazole (Reference) | R. glutinis | 32 | researchgate.net |

Antiviral Properties, including Anti-HIV Activity

The quinoline scaffold is also a subject of investigation in antiviral drug discovery. Derivatives of quinoline have been explored for their potential to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV). Research in this area has focused on the ability of these compounds to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA. Additionally, some styrylquinoline derivatives have been identified as inhibitors of HIV-1 integrase, another crucial enzyme for viral replication. While specific data on this compound is not available, the broader class of quinoline derivatives shows promise in this therapeutic area. For example, certain methyl-substituted DCK (3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone) analogues have demonstrated extremely potent anti-HIV-1 activity. nih.gov

Anticancer Research Avenues

In addition to their anti-infective properties, 7-chloroquinoline derivatives have garnered significant attention for their potential as anticancer agents. Preclinical studies have revealed that these compounds can exert cytotoxic and antiproliferative effects on a wide range of human cancer cell lines. scielo.brmdpi.comnih.gov

The mechanisms underlying the anticancer activity of 7-chloroquinoline derivatives are multifaceted and can include the inhibition of cell growth, induction of apoptosis, and interference with DNA and RNA synthesis. mdpi.com For example, 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and damage to DNA/RNA in cancer cells. mdpi.com Furthermore, some 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key player in tumor angiogenesis. nih.gov

In vitro studies have demonstrated the cytotoxic potential of various 7-chloroquinoline derivatives against cell lines from leukemia, lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Some of these compounds have exhibited potent activity with GI50 (50% growth inhibition) values in the submicromolar range. nih.govnih.gov

Table 5: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50 / GI50 in µM) | Reference |

|---|---|---|---|

| 7-chloroquinoline-hydrazone (25, 30, 31, 36, 37) | Various (NCI-60 panel) | 0.05 - 0.95 (GI50) | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivative (47-50, 53, 54, 57, 59-70, 72-82) | CCRF-CEM (Leukemia) | 0.55 - 2.74 (IC50) | mdpi.com |

| 7-chloro-4-phenoxyquinoline derivative (3a, 3d) | Various (MCF-7, SKBR-3, PC3, HeLa) | 9.18 - 50.75 (IC50) | researchgate.net |

| 7-chloro-4-anilino-quinoline amide (5g) | HepG2 (Liver) | 2.09 µg/mL (IC50) | asianpubs.org |

| 7-chloro-4-anilino-quinoline amide (5g) | MCF-7 (Breast) | 4.63 µg/mL (IC50) | asianpubs.org |

| Morita-Baylis-Hillman adduct of 7-chloroquinoline | HL-60 (Leukemia) | 4.60 (IC50) | scielo.br |

Inhibition of Cancer Cell Growth and Proliferation in Preclinical Cell Lines

Derivatives of the 7-chloroquinoline nucleus have demonstrated significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines in preclinical evaluations. Researchers have synthesized and tested numerous analogs, revealing potent activity and providing initial structure-activity relationships.

One area of investigation involves 7-chloro-4-aminoquinoline-benzimidazole hybrids, which have shown strong cytotoxic activity against a panel of tumor cell lines, including colon (CaCo-2), breast (MCF-7), leukemia (CCRF-CEM, THP-1), and lymphoma (Hut78, Raji), with GI50 (50% growth inhibition) values as low as 0.4 to 8 µM. mdpi.com Similarly, a series of 4-anilino-quinoline amide derivatives exhibited potent cytotoxicity; for instance, compound 5g was highly active against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells with IC50 (50% inhibitory concentration) values of 2.09 µg/mL and 4.63 µg/mL, respectively. nih.gov Another analog, compound 5e, also showed significant activity against HepG2, lung carcinoma (SK-LU-1), and MCF-7 cell lines. nih.gov

Modification of the quinoline core at position 4 with sulfur-containing groups has also yielded promising results. A large series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated, with sulfonyl N-oxide derivatives generally showing greater cytotoxicity than their sulfanyl (B85325) and sulfinyl counterparts. nih.gov The human leukemia cell line CCRF-CEM proved particularly sensitive to these compounds, with some derivatives displaying IC50 values in the sub-micromolar range (0.55–2.74 µM). nih.govmesamalaria.org

Other notable examples include 7-chloroquinolinehydrazones, which displayed submicromolar GI50 values against cell lines from nine different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. rjptonline.org Additionally, 2-pyrazoline (B94618) derivatives with a 4-aryloxy-7-chloroquinoline fragment showed remarkable antitumor activity against 58 different cancer cell lines, with GI50 values between 0.48 and 1.66 μM. nih.gov Morita-Baylis-Hillman adducts linked to a 7-chloroquinoline moiety also demonstrated expressive cytotoxic potential against MCF-7, HCT-116, promyelocytic leukemia (HL-60), and lung (NCI-H292) cancer cells, with IC50 values as low as 4.60 µmol L⁻¹. rsc.org

| Derivative Class | Cell Line(s) | Activity Metric | Potency | Source |

|---|---|---|---|---|

| 4-Anilino-quinoline amides (Comp. 5g) | HepG2, MCF-7 | IC50 | 2.09 µg/mL, 4.63 µg/mL | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | IC50 | 0.55–2.74 µM | nih.govmesamalaria.org |

| 2-Pyrazoline derivatives | Various (58 lines) | GI50 | 0.48–1.66 µM | nih.gov |

| Morita-Baylis-Hillman adducts | MCF-7, HCT-116, HL-60, NCI-H292 | IC50 | Down to 4.60 µmol L⁻¹ | rsc.org |

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | A549, HT29, T24 | IC50 | 2.38, 4.52, 9.86 µmol L⁻¹ | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | CaCo-2, MCF-7, CCRF-CEM, Hut78, etc. | GI50 | 0.4 to 8 µM | mdpi.com |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The antiproliferative activity of 7-chloroquinoline derivatives is often underpinned by their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. Mechanistic studies have revealed that these compounds can trigger apoptotic pathways through various signals.

For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids (compounds 5d and 12d) were shown to induce apoptosis in Hut78 lymphoma cells by causing a disruption of the mitochondrial membrane potential. mdpi.com The rapid effect of compound 12d was highlighted by a high proportion of cells undergoing late-stage apoptosis after just 24 hours of treatment. mdpi.com Compound 5d also induced apoptosis, with 24.75% of cells in early apoptosis and 8.3% in late apoptosis after the same period. mdpi.com

Investigations into 7-chloro-(4-thioalkylquinoline) derivatives found that at concentrations five times their IC50 value, they induced apoptosis and inhibited the synthesis of both DNA and RNA in CCRF-CEM leukemia cells. mesamalaria.orgnih.gov This suggests a multi-faceted mechanism targeting fundamental cellular processes.

In addition to inducing apoptosis, these derivatives can modulate the cell cycle, forcing cancer cells to halt at specific checkpoints. The aforementioned 7-chloro-4-aminoquinoline-benzimidazole hybrids effectively suppressed cell cycle progression in leukemia and lymphoma cells. mdpi.com Other studies have shown that different derivatives can cause cell cycle arrest at different phases; some compounds induced a G2-phase arrest in MCF-7 and HepG2 cells, while causing a G1-phase arrest in HCT116 cells. mdpi.com The 7-chloro-(4-thioalkylquinoline) derivatives were found to cause an accumulation of CCRF-CEM cells in the G0/G1 phase of the cell cycle. mesamalaria.orgnih.gov

Influence on Cell Migration, Invasion, and Angiogenesis Pathways

The metastatic spread of cancer, which involves cell migration and invasion, and the formation of new blood vessels (angiogenesis) are critical targets for cancer therapy. Some 7-chloroquinoline derivatives have been investigated for their potential to inhibit these processes. A key pathway in angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of this receptor's signaling is a validated strategy in cancer treatment.

In this context, a series of 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized and evaluated. slideshare.net The most cytotoxic compound from this series, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (compound 4q), was further assessed for its ability to inhibit VEGFR-2. slideshare.net The compound demonstrated potent inhibition of the VEGFR-2 kinase with an IC50 value of 1.38 µM. slideshare.net Molecular docking studies supported this finding, showing that the compound has a binding mode similar to that of known VEGFR-2 inhibitors. slideshare.net This indicates a potential mechanism by which certain 7-chloroquinoline derivatives may exert their antitumor effects by cutting off the tumor's blood supply.

Anti-inflammatory Response Modulation

The quinoline scaffold is historically associated with anti-inflammatory properties, and modern derivatives of 7-chloroquinoline continue this legacy in preclinical studies. These compounds have been shown to modulate inflammatory responses by targeting key mediators.

A notable example is the derivative 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone. In a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide, this compound demonstrated the highest inhibitory activity against nitric oxide (NO) release among a series of related derivatives. veterinaryworld.org This effect was linked to the inhibition of inducible nitric oxide synthase (iNOS) protein expression and a reduction in the gene expression of other inflammatory markers. veterinaryworld.org In a mouse model of inflammation using carrageenan-induced paw edema, this compound significantly reduced swelling, with inhibition reaching 64% three hours after the inflammatory challenge. veterinaryworld.org This in vivo effect was accompanied by a significant decrease in serum levels of NO and cyclooxygenase-2 (COX-2). veterinaryworld.org

Another derivative, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), also displayed anti-inflammatory and anti-edematogenic properties in mice. When tested in a croton oil-induced ear edema model, PSOQ diminished both the edema formation and the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration into inflamed tissue. These findings underscore the potential of 7-chloroquinoline derivatives to modulate inflammatory pathways through the suppression of key inflammatory mediators. veterinaryworld.org

Neuroprotective Potential and Related Enzyme Inhibition

Emerging preclinical evidence suggests that 7-chloroquinoline derivatives may possess neuroprotective properties, potentially through the modulation of specific neural pathways and enzymes implicated in neurodegenerative diseases. Research has focused on targets relevant to conditions like Parkinson's and Alzheimer's disease.

The 4-amino-7-chloroquinoline scaffold, shared by compounds like chloroquine and amodiaquine, has been identified as a structural framework for activating the nuclear receptor NR4A2 (also known as Nurr1). mdpi.com NR4A2 is crucial for the development and maintenance of midbrain dopamine (B1211576) neurons, which are progressively lost in Parkinson's disease. mdpi.com Derivatives containing this scaffold have been shown to be neuroprotective against neurotoxins and to suppress the expression of pro-inflammatory genes in microglia, the primary immune cells of the brain. mdpi.com This dual action of enhancing dopamine neuron marker genes while reducing neuroinflammation highlights a promising therapeutic strategy. mdpi.com

Another avenue of neuroprotection involves the inhibition of key enzymes such as acetylcholinesterase (AChE), which is a primary target in Alzheimer's disease therapy. The broader class of quinoline derivatives has been investigated as inhibitors of AChE, as well as other enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), which are relevant to both Alzheimer's and Parkinson's disease. veterinaryworld.org By inhibiting these enzymes, these compounds could help restore neurotransmitter balance and reduce oxidative stress in the brain. veterinaryworld.org

Other Investigated Biological Activities (e.g., Antiasthmatic, Antihypertensive, Anthelmintic, Antioxidant)

Beyond their anticancer, anti-inflammatory, and neuroprotective potential, derivatives of 7-chloroquinoline have been explored for a variety of other biological activities in preclinical models.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of 7-chloroquinoline derivatives. Certain analogs have demonstrated potent radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.govnih.gov For example, 2,7-dichloroquinoline-3-carboxamide displayed stronger antioxidant activity than the standard, ascorbic acid, with an IC50 of 0.31 µg/mL. nih.govnih.gov Another class, 4-arylchalcogenyl-7-chloroquinolines, was also synthesized and screened for antioxidant properties, with some compounds showing a potent effect. mdpi.com This antioxidant capacity may contribute to the other biological effects observed, such as neuroprotection. veterinaryworld.org

Antihypertensive Activity: While extensive preclinical data on the antihypertensive effects of 7-chloroquinoline derivatives are not widely available, related structures have shown promise. A study on a quinoline appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one, demonstrated considerable antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). rsc.org ACE inhibition is a major therapeutic strategy for controlling hypertension. rsc.org

Antiasthmatic and Anthelmintic Activities: The broader quinoline class is often cited for possessing a wide range of pharmacological properties, including potential antiasthmatic and anthelmintic effects. mdpi.com However, specific and detailed preclinical investigations focusing on 7-chloroquinoline derivatives for these particular activities are not extensively documented in the reviewed scientific literature.

Computational and Theoretical Chemistry Studies of 7 Chloro 3,4 Diethyl 2 Methylquinoline

Molecular Docking and Ligand-Protein Interaction Simulations for Target Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the basis of its activity at a molecular level.

For 7-Chloro-3,4-diethyl-2-methylquinoline, the process would begin with the generation of a high-quality 3D conformer of the molecule, followed by energy minimization. A library of potential protein targets, such as kinases, reverse transcriptases, or proteases, would be prepared by obtaining their crystal structures from a repository like the Protein Data Bank (PDB). Docking simulations would then be performed to place the quinoline (B57606) derivative into the active site of each target protein.

The results are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores generally indicate a more favorable binding interaction. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. For instance, the nitrogen atom of the quinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and stacking interactions. Such studies on various quinoline derivatives have successfully identified key interactions that are crucial for their biological activity. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Tyrosine Kinase | 1XYZ | -9.2 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |

| HIV Reverse Transcriptase | 4I2P | -8.5 | LYS101, TYR188 | Hydrogen Bond, π-π Stacking |

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and physicochemical characteristics.

The pKa value is a critical parameter that determines the ionization state of a molecule at a given pH. The protonation state of the quinoline nitrogen in this compound is crucial as it influences its solubility, membrane permeability, and ability to interact with biological targets. Quantum mechanical methods can compute the pKa by calculating the Gibbs free energy change of the protonation reaction in a solvent model. durham.ac.uk The electron-withdrawing nature of the chlorine atom at the 7-position and the electron-donating effects of the alkyl groups at the 2, 3, and 4-positions would collectively influence the basicity of the quinoline nitrogen.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| pKa (Conjugate Acid) | 4.5 ± 0.5 | DFT (B3LYP/6-311++G(d,p) with solvent model) |

Frontier Molecular Orbital (FMO) theory is used to explain and predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive. For quinoline derivatives, these calculations can help in understanding their potential to participate in charge-transfer interactions with biological receptors.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.15 |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov To develop a QSAR model for analogs of this compound, a series of similar compounds with varying substituents would need to be synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition).

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. Statistical methods like multiple linear regression or machine learning algorithms are then used to create a model that correlates these descriptors with the observed biological activity. A robust QSAR model, validated by internal and external statistical tests (e.g., q², r²), can predict the activity of new, unsynthesized compounds and highlight the structural features that are important for activity. For instance, a QSAR study on quinoline derivatives against Plasmodium falciparum highlighted the importance of a chlorine atom at position 7 for inhibitory activity. nih.gov

Table 4: Hypothetical 2D-QSAR Model for a Series of Quinoline Analogs

| Statistical Parameter | Value |

|---|---|

| Equation | pIC50 = 0.45(LogP) - 0.21(MW) + 1.25*(TPSA) + C |

| r² (Correlation Coefficient) | 0.88 |

| q² (Cross-validation r²) | 0.75 |

| F-test value | 45.6 |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can explore the dynamic behavior of the complex over time. nih.gov An MD simulation of the this compound-protein complex, obtained from docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure).

The simulation would reveal the conformational flexibility of the ligand within the binding site and the stability of the key interactions identified in docking. Analyses of the trajectory, such as calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, can assess the stability of the complex. The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are most flexible. Furthermore, MD simulations can provide a more accurate estimation of binding free energy.

De Novo Design and Virtual Screening Methodologies for Novel Analogues

Computational chemistry also provides tools for the discovery of novel and more potent molecules.

Virtual Screening involves the use of computational methods to screen large libraries of compounds against a specific protein target. Based on the docking results for this compound, a high-throughput virtual screening campaign could be launched to identify other molecules from vast chemical databases that are predicted to bind to the same target with higher affinity.

De Novo Design is a computational method for designing novel molecules from scratch. Based on the characteristics of the protein's active site, algorithms can build new molecules piece by piece (fragment-based design) or by modifying an existing ligand like this compound. This approach can generate novel chemical scaffolds that are optimized for binding to the target, potentially leading to compounds with improved potency and selectivity.

Table 6: Hypothetical Hits from a Virtual Screening Campaign for Tyrosine Kinase Inhibitors

| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| ZINC12345 | [Structure] | -10.5 |

| ZINC67890 | [Structure] | -10.2 |

Analytical Methodologies for Characterization and Detection of 7 Chloro 3,4 Diethyl 2 Methylquinoline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Chloro-3,4-diethyl-2-methylquinoline. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, revealing the molecular skeleton and the connectivity of its constituent parts.

For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the methyl and diethyl substituents. The three aromatic protons on the benzene (B151609) ring portion would appear as a characteristic set of signals in the downfield region (typically δ 7.0-8.5 ppm). The protons of the methyl group at the 2-position would likely appear as a singlet around δ 2.5-2.8 ppm. The two ethyl groups at the 3- and 4-positions would each produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, though their exact chemical shifts would differ due to their distinct electronic environments.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides insight into their hybridization and chemical environment. The spectrum would show signals for the nine carbons of the quinoline core and the five carbons of the alkyl substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these signals. COSY experiments establish proton-proton coupling relationships, connecting adjacent protons, while HSQC correlates each proton signal with its directly attached carbon atom. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the quinoline ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (H-5) | ~8.0 | Doublet | |

| Aromatic H (H-6) | ~7.5 | Doublet of Doublets | |

| Aromatic H (H-8) | ~7.9 | Doublet | |

| 2-CH₃ | ~2.7 | Singlet | |

| 3-CH₂CH₃ | ~2.9 | Quartet | Methylene protons of the ethyl group at C3. |

| 3-CH₂CH₃ | ~1.3 | Triplet | Methyl protons of the ethyl group at C3. |

| 4-CH₂CH₃ | ~3.1 | Quartet | Methylene protons of the ethyl group at C4. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Carbons (C-2, C-3, C-4, C-4a, C-7, C-8a) | 120 - 160 |

| Aromatic CH Carbons (C-5, C-6, C-8) | 125 - 135 |

| 2-CH₃ | ~24 |

| 3-CH₂CH₃ | ~22 |

| 3-CH₂CH₃ | ~15 |

| 4-CH₂CH₃ | ~29 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.

The spectrum would show C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (in the 2850-2960 cm⁻¹ region). The presence of the quinoline ring is confirmed by C=C and C=N stretching vibrations within the 1500-1650 cm⁻¹ range. The C-Cl stretch, indicating the chlorine substituent, is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C=N (Quinoline) | Stretch | 1600 - 1650 |

Mass Spectrometry (MS, ESI-MS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound (C₁₄H₁₆ClN), the calculated monoisotopic mass is approximately 233.10 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring this mass with high precision (typically to within 5 ppm). nih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two peaks: the molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1. nih.gov

Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), would likely cause predictable fragmentation of the molecule. Common fragmentation pathways for substituted quinolines include the loss of alkyl groups. For this compound, initial fragmentation would likely involve the cleavage of an ethyl group (loss of 29 amu) or a methyl group from the ethyl substituent (loss of 15 amu), which are favorable due to the formation of stable benzylic carbocations.

Softer ionization techniques like Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS), would predominantly show the protonated molecule [M+H]⁺ at m/z 234.10. nih.govresearchgate.net Tandem MS (MS/MS) experiments on this precursor ion can be performed to induce fragmentation and provide further structural confirmation. nih.gov

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating the target compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and LC-NMR for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like this compound. researchgate.net A reverse-phase HPLC method, likely using a C18 stationary phase, would be most effective. sielc.com

In this setup, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used. sielc.com The compound's retention time would depend on its hydrophobicity. Purity assessment is achieved by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, with the detection wavelength set to one of the absorbance maxima of the quinoline ring. For preparative separations, the collected fractions can be analyzed by other techniques to confirm purity.

The hyphenated technique of LC-NMR, which combines the separation power of HPLC with the structural elucidation capabilities of NMR, can be employed for complex mixture analysis, allowing for the direct structural identification of components as they elute from the column.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its structure, this compound should have sufficient volatility and thermal stability for GC analysis, particularly with an inlet temperature set appropriately above its boiling point to ensure complete vaporization without decomposition.

The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The carrier gas, typically helium or hydrogen, transports the compound through the column, and separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for both separation and definitive identification based on the mass spectrum of the eluting peak. nih.gov This is particularly useful for identifying the compound in complex matrices. nih.gov

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques in synthetic organic chemistry, crucial for the analysis and purification of quinoline derivatives such as this compound. TLC offers a rapid, simple, and inexpensive method for monitoring the progress of chemical reactions by observing the consumption of starting materials and the formation of products. libretexts.org Column chromatography, a form of preparative chromatography, is then employed for the isolation and purification of the desired compound from the reaction mixture. nih.gov

Reaction Monitoring with TLC: During the synthesis of this compound, TLC is used to track the reaction's progression. Small aliquots of the reaction mixture are spotted onto a TLC plate, typically coated with silica gel, at various time intervals. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation of components on the plate is based on their differential affinity for the stationary phase (silica gel) and the mobile phase. chemistryhall.com Compounds are visualized under UV light (typically at 254 nm), which reveals them as dark spots against a fluorescent background. nih.gov By comparing the spots corresponding to the starting materials and the product, a chemist can determine when the reaction is complete. future-science.com The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. chemistryhall.com

Product Isolation with Column Chromatography: Once TLC analysis confirms the completion of the reaction, column chromatography is utilized to isolate this compound in a pure form. The crude reaction mixture is loaded onto a glass column packed with a stationary phase, most commonly silica gel. The mobile phase, a solvent system optimized via TLC, is then passed through the column. rochester.edu Components of the mixture travel through the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

The selection of an appropriate solvent system is critical for achieving effective separation. For quinoline derivatives, various solvent systems have been proven effective. The optimal system for this compound would be determined empirically, but common systems for related compounds provide a strong starting point.

Table 1: Examples of Solvent Systems Used in the Chromatographic Separation of 7-Chloroquinoline (B30040) Derivatives.

| Derivative Type | Chromatography Type | Solvent System (Eluent) | Source |

|---|---|---|---|

| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine derivatives | Column Chromatography | Ethyl acetate / Chloroform (3:1) | semanticscholar.org |

| Sulfonamide-tethered quinolines | TLC | Not specified, used for reaction monitoring | future-science.com |

| 2-Alkylquinolines | Centrifugal Partition Chromatography | Heptane / Acetonitrile / Methanol (gradient elution) | nih.govird.fr |

| General substituted quinolines | Flash Column Chromatography | Ethyl Acetate / Hexane (common starting point) | rochester.edu |

| General substituted quinolines | Flash Column Chromatography | Methanol / Dichloromethane (for more polar compounds) | rochester.edu |

Advanced Analytical Approaches for Metabolite Identification and Environmental Fate Studies

Understanding the metabolic transformation and environmental persistence of this compound is essential for assessing its complete lifecycle and potential biological and ecological impact. Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable for these studies.

Metabolite Identification: The biotransformation of quinoline derivatives is often studied in vitro using systems that mimic mammalian metabolism, such as liver microsomes or hepatocytes. Following incubation of this compound with these systems, the resulting mixture is analyzed to identify metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the primary technique for this purpose. nih.govresearchgate.net This method separates the parent compound from its metabolites, and the mass spectrometer provides high-resolution mass data, enabling the determination of molecular formulas for the metabolites. The fragmentation patterns observed in MS/MS spectra help to elucidate the structure of these new compounds. mdpi.com Common metabolic pathways for quinoline compounds include hydroxylation of the aromatic rings and subsequent conjugation with molecules like glucuronic acid. nih.govresearchgate.net

Environmental Fate Studies: The environmental fate of chloroquinoline compounds is a significant concern, as they can be persistent and pose risks to aquatic ecosystems. Studies on related compounds like chloroquine (B1663885) have detected their presence in wastewater and surface water. The degradation of this compound in the environment would likely be investigated through studies on photodegradation, biodegradation, and hydrolysis. nih.gov

Photodegradation studies, for instance, involve exposing the compound to simulated solar radiation in various water matrices (e.g., river water, seawater) and monitoring its decay over time. HPLC is used to quantify the concentration of the parent compound, while LC-MS/MS is employed to identify the structures of the resulting degradation products. For complex structures, Nuclear Magnetic Resonance (NMR) spectroscopy may be used for definitive identification. These studies help determine the compound's environmental half-life and degradation pathways.

Table 2: Advanced Analytical Techniques for Metabolite and Environmental Fate Analysis.

| Technique | Application | Information Provided | Source |

|---|---|---|---|

| LC-MS/MS | Metabolite Identification | Separation, detection, and structural elucidation of metabolites in biological samples. | nih.govresearchgate.netnih.gov |

| HPLC-PDA (Photodiode Array) | Environmental Fate (Kinetics) | Quantification of the parent compound over time to determine degradation rates and half-life. | ird.fr |

| LC-MS/MS | Environmental Fate (Product ID) | Identification of environmental degradation products formed through processes like photodegradation. | mdpi.comtechnologynetworks.com |

| NMR Spectroscopy | Structural Elucidation | Definitive structural confirmation of novel metabolites or complex degradation products. | nih.gov |

Research Outlook and Future Directions for 7 Chloro 3,4 Diethyl 2 Methylquinoline Research

Development of Novel and Efficient Synthetic Routes

The advancement of research on 7-Chloro-3,4-diethyl-2-methylquinoline is fundamentally dependent on the availability of efficient and versatile synthetic methodologies. While classic quinoline (B57606) syntheses like the Skraup and Doebner-von Miller reactions exist, modern organic synthesis offers more sophisticated and sustainable alternatives. tandfonline.comsemanticscholar.org Future efforts should focus on developing routes that are not only high-yielding but also allow for facile diversification of the quinoline core.

Key areas for synthetic development include:

Sustainable Catalytic Systems: A primary challenge in many synthetic procedures is the reliance on expensive and environmentally hazardous precious metal catalysts. mdpi.com Future research should prioritize the development of catalytic systems using earth-abundant transition metals like iron and copper. mdpi.com

Photocatalytic Strategies: Visible-light-mediated photocatalysis has emerged as a powerful tool for constructing heterocyclic compounds under mild conditions. mdpi.com Exploring photo-induced cyclization reactions could provide a green and efficient pathway to the this compound scaffold. mdpi.com

C-H Bond Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Developing methods for the late-stage C-H activation of the quinoline core would enable the rapid synthesis of a library of derivatives from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. durham.ac.uk Adapting or developing a flow-based synthesis for this compound could streamline its production for further biological evaluation. durham.ac.uk

| Synthetic Strategy | Potential Advantages | Key Focus Areas for Development |

| Earth-Abundant Metal Catalysis | Cost-effective, reduced environmental impact. mdpi.com | Catalyst design (Fe, Cu), optimization of reaction conditions. |

| Photocatalytic Cyclization | Mild reaction conditions, high selectivity, green approach. mdpi.com | Development of novel photosensitizers, exploration of reaction scope. |

| C-H Bond Functionalization | Atom economy, rapid generation of analogs. | Regioselectivity control, functional group tolerance. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control. durham.ac.uk | Reactor design, optimization of flow parameters. |

Exploration of Underexplored Biological Targets and Complex Mechanisms of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. researchgate.netbiointerfaceresearch.com For a novel compound such as this compound, the initial step would be a broad-based screening against a diverse panel of biological targets to identify potential therapeutic applications.

Future research should investigate:

Antiproliferative Activity: Many 7-chloroquinoline (B30040) derivatives show potent activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. tandfonline.comsemanticscholar.org Initial screening against these and other cancer cell lines is a logical starting point.

Antimalarial Potential: The 7-chloroquinoline core is famously a component of the antimalarial drug Chloroquine (B1663885). tandfonline.comchemicalbook.com Therefore, evaluating the activity of this compound against chloroquine-sensitive and resistant strains of Plasmodium falciparum is essential. tandfonline.comresearchgate.net

Antimicrobial Screening: Given the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. researchgate.net The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens. tandfonline.comsemanticscholar.org

Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research must focus on elucidating the mechanism of action. This involves identifying specific molecular targets (e.g., enzymes, receptors, DNA) and understanding how the compound modulates cellular pathways to exert its biological effect. Techniques such as target-based assays, proteomic profiling, and molecular docking can be employed.

| Potential Therapeutic Area | Key Biological Targets/Assays | Rationale |

| Oncology | Cancer cell line cytotoxicity (e.g., MCF-7, HCT-116). tandfonline.comsemanticscholar.org | Quinoline derivatives are known to induce apoptosis and arrest the cell cycle. researchgate.net |

| Infectious Diseases (Malaria) | In vitro assays against Plasmodium falciparum. researchgate.net | The 7-chloroquinoline scaffold is a proven antimalarial pharmacophore. tandfonline.com |

| Infectious Diseases (Bacterial/Fungal) | Minimum Inhibitory Concentration (MIC) assays. | The quinoline core is present in many antibacterial and antifungal agents. researchgate.net |

| Virology | Antiviral assays against various viruses (e.g., DENV2). nih.gov | Certain substituted quinolines have shown significant inhibitory activity against viral replication. nih.gov |

Rational Design of Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Following the identification of a promising biological activity, the focus of research will shift to lead optimization. The goal is to systematically modify the structure of this compound to improve its therapeutic properties. This process relies heavily on the principles of medicinal chemistry and computational modeling.

Strategies for rational drug design include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs where specific parts of the molecule (e.g., the diethyl groups, the methyl group, the chloro substituent) are modified. By comparing the biological activity of these analogs, researchers can determine which structural features are critical for activity.

Computational and In Silico Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how modifications to the lead compound will affect its binding to the biological target. mdpi.com These computational tools help prioritize the synthesis of the most promising derivatives, saving time and resources. mdpi.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the ethyl groups could be replaced with other alkyl chains or cyclic structures.

Hybrid Molecule Approach: A promising strategy in drug design is the creation of hybrid molecules, where the quinoline scaffold is linked to another pharmacologically active moiety. researchgate.net This can lead to compounds with dual mechanisms of action or improved targeting capabilities. researchgate.net

Addressing Current Research Challenges and Limitations in Quinoline Analog Development

The development of quinoline-based drugs is not without its challenges. Proactive consideration of these potential hurdles is crucial for the successful translation of a lead compound like this compound from the laboratory to the clinic.

Key challenges to address include:

Drug Resistance: A significant limitation for many antimicrobial and anticancer drugs is the development of resistance. researchgate.netresearchgate.net Research should include studies on potential resistance mechanisms and aim to design derivatives that can overcome them.

Bioavailability and Pharmacokinetics: Poor bioavailability can limit the efficacy of a drug. researchgate.net Early studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives will be essential to ensure that the compound can reach its target in the body at therapeutic concentrations.

Toxicity and Off-Target Effects: Ensuring the safety of a new drug candidate is paramount. researchgate.net Cytotoxicity studies against normal human cell lines should be conducted early in the development process to assess the compound's therapeutic index (the ratio of its toxic dose to its therapeutic dose). tandfonline.comresearchgate.net

Limited Substrate Scope in Synthesis: Some advanced synthetic methods may work for a narrow range of starting materials, limiting the diversity of derivatives that can be produced. mdpi.com Overcoming these synthetic limitations is key to a thorough exploration of the chemical space around the lead compound. mdpi.com

| Challenge | Potential Mitigation Strategy |

| Drug Resistance | Design of hybrid molecules with multiple modes of action; investigation of resistance mechanisms. researchgate.netresearchgate.net |

| Poor Bioavailability | Modification of functional groups to improve solubility and membrane permeability; formulation studies. researchgate.net |

| Off-Target Toxicity | Rational design for increased target selectivity; early cytotoxicity screening against normal cell lines. researchgate.netresearchgate.net |

| Synthetic Limitations | Development of robust and versatile synthetic routes; integration of computational chemistry to predict viable pathways. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.